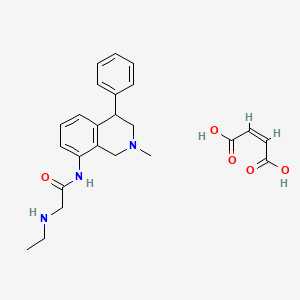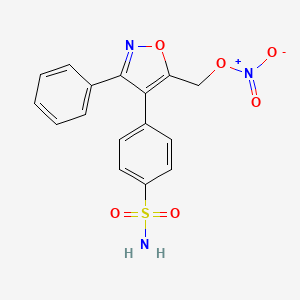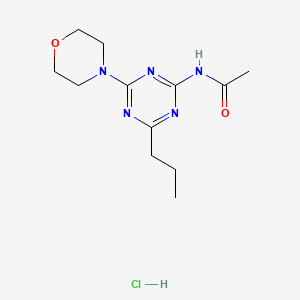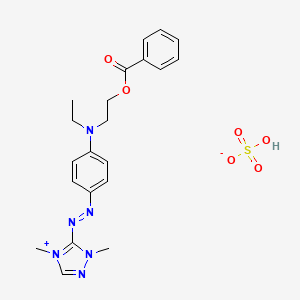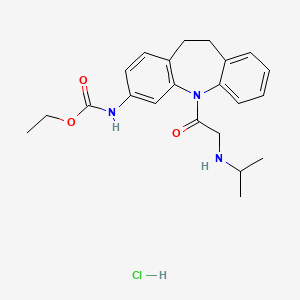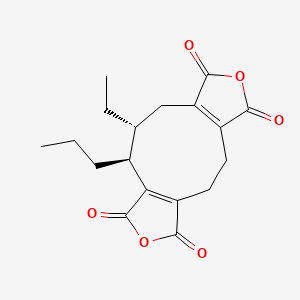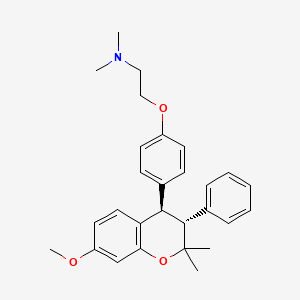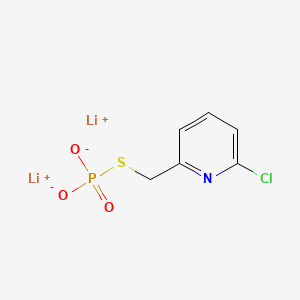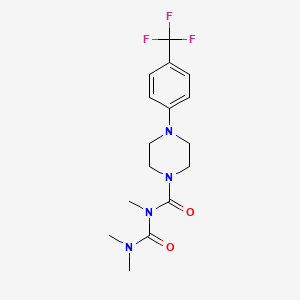
Urea, N-(2-chloroethyl)-N'-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a complex organic compound that features a urea backbone with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and a cholesterol derivative.
Formation of Urea Derivative: The 2-chloroethylamine is reacted with a urea derivative under controlled conditions to form the intermediate compound.
Introduction of Cholesterol Moiety: The cholesterol derivative is then introduced to the intermediate compound through a series of reactions, including esterification and reduction.
Nitrosation: The final step involves the nitrosation of the compound to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the cholesterol moiety.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it can be used to study the effects of nitroso compounds on cellular processes.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cholesterol moiety may facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(2-chloroethyl)-N’-nitroso-: Lacks the cholesterol moiety.
Cholesterol derivatives: Compounds with similar cholesterol structures but different functional groups.
Uniqueness
The unique combination of a urea backbone, chloroethyl group, nitroso group, and cholesterol moiety makes this compound distinct. This combination allows for diverse chemical reactivity and potential biological activity.
Conclusion
“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a multifaceted compound with potential applications in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
164120-29-0 |
|---|---|
Formule moléculaire |
C31H52ClN3O3 |
Poids moléculaire |
550.2 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22-,24+,25-,26?,27?,28?,30+,31-/m1/s1 |
Clé InChI |
CUJNUGZLQFCYEJ-CUQUTVJNSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


